1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(methylsulfonyl)-1,4-diazepane
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Overview
Description
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(methylsulfonyl)-1,4-diazepane is a complex organic compound featuring both imidazole and diazepane rings
Preparation Methods
The synthesis of 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(methylsulfonyl)-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of sulfonyl groups and the formation of the diazepane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(methylsulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace sulfonyl groups with other functional groups, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(methylsulfonyl)-1,4-diazepane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and enzyme inhibition.
Industry: Used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(methylsulfonyl)-1,4-diazepane involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The imidazole and diazepane rings contribute to the compound’s binding affinity and specificity, influencing its overall biological activity .
Comparison with Similar Compounds
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(methylsulfonyl)-1,4-diazepane can be compared with other similar compounds, such as:
1-((1H-imidazol-4-yl)sulfonyl)-4-(methylsulfonyl)-1,4-diazepane: Lacks the dimethyl substitution on the imidazole ring, potentially altering its reactivity and binding properties.
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(ethylsulfonyl)-1,4-diazepane: Features an ethyl group instead of a methyl group, which may affect its solubility and interaction with molecular targets.
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(methylsulfonyl)-1,4-piperazine: Contains a piperazine ring instead of a diazepane ring, influencing its overall structure and function.
Properties
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-methylsulfonyl-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4S2/c1-10-12-11(9-13(10)2)21(18,19)15-6-4-5-14(7-8-15)20(3,16)17/h9H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUHEHVWNUIINT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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